molecular formula C11H10ClN7O B2432527 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine CAS No. 2034521-89-4

5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

Cat. No.: B2432527
CAS No.: 2034521-89-4
M. Wt: 291.7
InChI Key: CEHSTXBJCHODFB-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a compound that blends multiple functional groups in its structure, providing a unique set of chemical properties. Its molecular complexity and the presence of multiple heterocyclic rings make it a subject of interest for various fields of research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine generally involves multi-step organic synthesis. A common approach might involve:

  • Formation of the pyrazole ring: : Starting with suitable pyrazole precursors.

  • Oxadiazole formation: : Utilizing appropriate reagents to introduce the oxadiazole ring.

  • Chlorination and amination: : Achieved through substitution reactions to incorporate the chloro and amine functionalities.

  • Final assembly: : Bringing all components together under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, large-scale synthesis would require optimization of these steps to ensure high yield and purity. Methods such as continuous flow chemistry or the use of solid-phase synthesis could be employed to streamline the process and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo:

  • Substitution reactions: : Given the chloro substituent, nucleophilic substitution is a probable reaction.

  • Redox reactions: : The presence of multiple nitrogen-containing heterocycles suggests potential redox activity.

  • Addition reactions: : The double bonds in the rings could participate in various addition reactions under suitable conditions.

Common Reagents and Conditions

Reagents such as organometallics, halogenating agents, and strong nucleophiles could be used in these reactions. Typical conditions might include solvent choices like dichloromethane or acetonitrile, with reactions often conducted under inert atmosphere to prevent oxidation.

Major Products Formed

Products from these reactions could include halogenated derivatives, reduced or oxidized forms of the original compound, and various substituted analogs depending on the reaction conditions.

Scientific Research Applications

Chemistry

The compound's unique structure makes it an excellent candidate for studying reaction mechanisms, developing new synthetic methods, and exploring structure-activity relationships.

Biology

Due to its heterocyclic nature, it may interact with biological molecules in interesting ways, making it valuable for biochemical studies.

Medicine

Its potential pharmacological properties could make it a candidate for drug development, particularly in targeting diseases where multi-functional groups in a single molecule are advantageous.

Industry

It may be used in the development of new materials, agricultural chemicals, or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine exerts its effects would depend on its application. In biological systems, it might interact with specific enzymes or receptors, modulating pathways involved in cell signaling or metabolic processes. The exact molecular targets and pathways would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Comparing this compound with other similar structures can highlight its uniqueness:

  • Similar Compounds: : Other pyrimidine derivatives, pyrazole-based molecules, and oxadiazole-containing compounds.

  • Uniqueness: : The combination of these three specific heterocycles in one molecule is relatively uncommon, providing a unique set of properties that can be leveraged in various applications.

Conclusion

5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a compound with intriguing chemical properties and diverse potential applications. Its synthesis, reactions, and mechanism of action warrant further investigation to fully understand and exploit its capabilities.

Properties

IUPAC Name

5-chloro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHSTXBJCHODFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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